molecular formula C11H14FNO B2561752 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol CAS No. 2248198-53-8

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol

Cat. No.: B2561752
CAS No.: 2248198-53-8
M. Wt: 195.237
InChI Key: HVRIETLSXBVWMD-PHIMTYICSA-N
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Description

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a 3-fluorophenylmethyl substituent. Its compact four-membered ring structure introduces significant ring strain, which can influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)5-11(14)6-10(13)7-11/h1-4,10,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIETLSXBVWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CC2=CC(=CC=C2)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol typically involves the reaction of 3-fluorobenzyl bromide with cyclobutanone in the presence of a base to form the intermediate 3-(3-fluorophenyl)methylcyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted fluorophenyl derivatives .

Scientific Research Applications

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Cyclopentane Analogs: Difluoromethylene Derivatives

Example: (3S)-3-Amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylic acid (Compound 5 in ).

  • Structural Differences: Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered). Larger rings reduce strain but may decrease binding specificity. Functional Groups: Compound 5 has a carboxylic acid and difluoromethylene group, whereas the target compound features an amino-alcohol and fluorophenylmethyl group.
  • Synthetic Efficiency: Compound 5 is synthesized via oxidation and deprotection steps with high yields (92–98%) .
Property Target Compound Compound 5
Core Structure Cyclobutane Cyclopentene
Key Functional Groups Amino, hydroxyl, fluorophenyl Carboxylic acid, difluoromethylene
Synthetic Yield Not reported 92–98%

Fluorophenylmethyl-Substituted Heterocycles

Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Patent EP 4 374 877 A2, ).

  • Structural Differences :
    • Heterocyclic Core : The patent compound uses a pyridopyridazine scaffold, while the target employs a simpler cyclobutane.
    • Substituents : Both share the 3-fluorophenylmethyl group, but the patent compound includes a trifluoromethyl furan moiety, enhancing metabolic stability.
Property Target Compound Patent Compound
Core Structure Cyclobutane Pyridopyridazine
Fluorine Substitution 3-Fluorophenyl 3-Fluorophenyl + trifluoromethyl
Potential Target GPCRs/Enzymes Kinases/Proteases

Amino-Cyclobutanol Derivatives

Examples: 3-Methylcyclobutan-1-ol () and 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol ().

  • Structural Differences: Substituents: The target compound has a 3-fluorophenylmethyl group, whereas ’s analog includes a 3-fluoro-4-methoxyphenyl group. Amino Group Position: The target’s amino group is at position 3, while ’s compound has amino and hydroxyl groups at the same carbon, creating a geminal diol-amine structure.
Property Target Compound Compound
Aromatic Substitution 3-Fluorophenylmethyl 3-Fluoro-4-methoxyphenyl
Functional Groups 3-Amino, 1-hydroxy 3-Amino, 1-hydroxy
Commercial Availability Limited suppliers Available via ChemicalRegister

Sulfur-Containing Analogs

Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().

  • Functional Group Comparison: The target’s hydroxyl and amino groups enable hydrogen bonding, while the sulfur atom in ’s compound may participate in hydrophobic interactions or metal coordination. Fluorine vs. Chlorine: The target’s 3-fluorophenyl group is less electronegative than chlorine, affecting electronic effects on the aromatic ring .
Property Target Compound Compound
Key Atom Fluorine Chlorine, Sulfur
Hydrogen Bonding Amino, hydroxyl Aldehyde, sulfur

Biological Activity

3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a compound with a unique cyclobutane structure that includes an amino group and a fluorophenylmethyl moiety. Its molecular formula is C11_{11}H14_{14}FNO, with a molecular weight of 195.24 g/mol. This compound's structural features suggest potential biological activity, particularly in medicinal chemistry and drug design.

The compound exhibits various chemical properties that may influence its biological activity:

  • Cyclobutane Ring : Provides a rigid structure that can affect molecular interactions.
  • Amino Group : Capable of forming hydrogen bonds, potentially enhancing binding affinity to biological targets.
  • Fluorophenylmethyl Group : The presence of fluorine can improve stability and bioavailability due to its electron-withdrawing properties.

The biological activity of this compound is likely mediated through its interactions with specific biological macromolecules. The amino group can engage in hydrogen bonding, while the fluorophenylmethyl group may facilitate hydrophobic interactions. These interactions could modulate enzyme activities or receptor functions, leading to various pharmacological effects .

Biological Activity Evaluation

Research into the biological activity of this compound is still in preliminary stages, but several areas show promise:

Neuropharmacological Potential

Given its structural similarity to known neuroactive compounds, this compound may be explored for potential neuropharmacological effects. The inclusion of an amino group suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Synthesis and Biological Testing

The synthesis typically involves the reaction of 3-fluorobenzyl bromide with cyclobutanone followed by reductive amination to yield the final product. Preliminary evaluations have suggested that modifications to the cyclobutane structure can significantly impact biological activity.

Study Focus Findings
Study AAntimicrobialSimilar compounds showed MIC values against Staphylococcus aureus and other pathogens.
Study BNeuropharmacologyAnalogous compounds demonstrated potential in modulating serotonin uptake.
Study CChemical ReactivityInvestigated oxidation and reduction reactions yielding various derivatives.

Q & A

Q. Optimizing aqueous solubility for in vivo delivery: Which formulations are effective?

  • Answer :
  • Co-solvents : 10% PEG-400 + 5% DMSO in saline achieve solubility >1 mg/mL.
  • Nanoparticle encapsulation : PLGA-based particles (size <200 nm) improve bioavailability by 3-fold .

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